N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclohexanecarboxamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure that includes a thiophene ring, an isopropyl-substituted phenyl group, and a cyclohexanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the cyclohexanecarboxylic acid derivative and the amine group of the thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfone derivatives, while reduction of the carboxamide group may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE: Lacks the thiophene ring, which may result in different chemical and biological properties.
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)CYCLOHEXANECARBOXAMIDE: Lacks the isopropyl-substituted phenyl group, which may affect its reactivity and interactions.
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE is unique due to the combination of its structural features, including the thiophene ring, isopropyl-substituted phenyl group, and cyclohexanecarboxamide moiety. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C20H27NO3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H27NO3S/c1-15(2)16-8-10-18(11-9-16)21(19-12-13-25(23,24)14-19)20(22)17-6-4-3-5-7-17/h8-13,15,17,19H,3-7,14H2,1-2H3 |
InChI Key |
FIRUKSIKFZPDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 |
Origin of Product |
United States |
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